molecular formula C8H13N3O3 B15131047 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine

Katalognummer: B15131047
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: FCLXAYHXCBXNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate ester or acid chloride to form the oxadiazole ring. The morpholine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]morpholine
  • 2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine
  • 2-[5-(Methyl)-1,2,4-oxadiazol-3-yl]morpholine

Uniqueness

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxymethyl group can affect the compound’s solubility, stability, and interaction with molecular targets.

Eigenschaften

Molekularformel

C8H13N3O3

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C8H13N3O3/c1-12-5-7-10-8(11-14-7)6-4-9-2-3-13-6/h6,9H,2-5H2,1H3

InChI-Schlüssel

FCLXAYHXCBXNQI-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC(=NO1)C2CNCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.